molecular formula C19H21NO3 B12151806 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone CAS No. 66040-34-4

1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone

Cat. No.: B12151806
CAS No.: 66040-34-4
M. Wt: 311.4 g/mol
InChI Key: MQLOXQFPMXGUSL-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone typically involves multi-step organic reactions One common method starts with the condensation of 6,7-dimethoxy-1-tetralone with aniline, followed by cyclization to form the isoquinoline core

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions but can include various functionalized isoquinolines, alcohols, or quinones.

Scientific Research Applications

1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone involves its interaction with various molecular targets. These may include enzymes, receptors, or DNA, depending on its specific application. The compound’s methoxy groups and isoquinoline core play crucial roles in its binding affinity and specificity, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

  • 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2-yl)-methanol
  • 1-(6,7-Dimethoxy-1-phenylisoquinolin-2-yl)-ethanone
  • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Comparison: Compared to these similar compounds, 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone is unique due to its specific ethanone group, which can influence its reactivity and biological activity. The presence of the ethanone moiety may enhance its potential as a pharmacophore in drug design, offering distinct advantages in terms of binding interactions and metabolic stability.

Properties

CAS No.

66040-34-4

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C19H21NO3/c1-13(21)20-10-9-15-11-17(22-2)18(23-3)12-16(15)19(20)14-7-5-4-6-8-14/h4-8,11-12,19H,9-10H2,1-3H3

InChI Key

MQLOXQFPMXGUSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC

Origin of Product

United States

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